molecular formula C17H11ClO3 B2517229 (E)-3-(benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 67261-98-7

(E)-3-(benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No. B2517229
CAS RN: 67261-98-7
M. Wt: 298.72
InChI Key: NECZRHFDZKIJMW-SOFGYWHQSA-N
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Description

The compound "(E)-3-(benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one" is a benzofuran derivative, which is a class of compounds known for their diverse biological activities. Benzofuran derivatives have been extensively studied due to their potential therapeutic applications, including their role as β-amyloid aggregation inhibitors, which are relevant in the context of Alzheimer's disease research .

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a related compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, was achieved through a one-pot synthesis involving a Pummerer reaction followed by desulfurization . Another example is the synthesis of (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, which was prepared by reacting equimolar equivalents of two precursor molecules in anhydrous ethanol with a catalytic amount of hydrochloric acid . These methods highlight the versatility and creativity required in the synthesis of benzofuran derivatives.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is typically confirmed using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction. For example, the structure of the triazole-carbohydrazide benzofuran derivative was confirmed using these methods, ensuring the correct formation of the desired compound . These analytical techniques are crucial for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of new compounds with potential biological activities. The synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones from (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes and iodobenzenes via a palladium-catalyzed dearomative arylation/oxidation reaction is an example of the chemical transformations that can be applied to benzofuran derivatives . This method demonstrates the ability to introduce new functional groups and modify the benzofuran core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methoxy, and diethylamino groups can affect properties like solubility, melting point, and reactivity. These properties are important for the compound's potential use in pharmaceutical applications, as they can influence the compound's bioavailability and interaction with biological targets. The specific properties of "this compound" would need to be determined experimentally, but the studies on related compounds provide a foundation for understanding the general behavior of benzofuran derivatives .

Scientific Research Applications

Cytotoxic and Antiproliferative Properties

Research has shown that compounds related to (E)-3-(benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one exhibit significant cytotoxic and antiproliferative activities. For instance, neolignans isolated from Daphniphyllum macropodum, which include similar benzofuran compounds, have demonstrated dose-dependent cancer cell growth inhibition in human NSCLC A549 and H460 cell lines (Ma et al., 2017).

Dielectric and Thermal Properties

The methacrylate polymer bearing a chalcone side group, synthesized using a compound similar to this compound, was studied for its dielectric and thermal properties. These properties are crucial for applications in materials science (Çelik & Coskun, 2018).

Application in β-Amyloid Aggregation Inhibition

Compounds derived from 2-(4-hydroxyphenyl)benzofurans, structurally related to the compound , have been utilized as β-amyloid aggregation inhibitors. This is significant in the context of Alzheimer's disease research (Choi et al., 2004).

Estrogen Receptor Affinity

Studies involving arylobenzofurans, which are structurally similar to this compound, have shown these compounds to have a binding affinity for the estrogen receptor. This has implications for hormone-related treatments and research (Halabalaki et al., 2000).

Solubility in Organic Solvents

In a study involving solubility measurements of various compounds in solvents, compounds like 3,6‐bis(5‐(benzofuran‐2‐yl)thiophen‐2‐yl)‐2,5‐bis(2‐ethylhexyl)pyrrolo[3,4‐c]pyrrole‐1,4‐dione were explored. Understanding solubility properties is crucial for pharmaceutical formulation and material science applications (Walker et al., 2011).

properties

IUPAC Name

(E)-3-(1-benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO3/c18-12-5-7-15(19)14(10-12)16(20)8-6-13-9-11-3-1-2-4-17(11)21-13/h1-10,19H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECZRHFDZKIJMW-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=CC(=O)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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